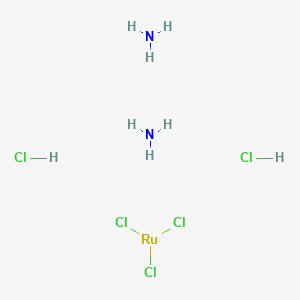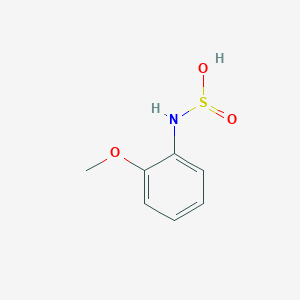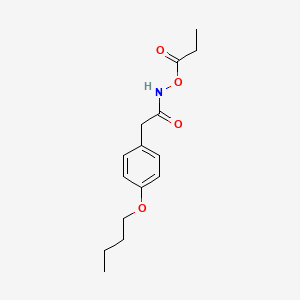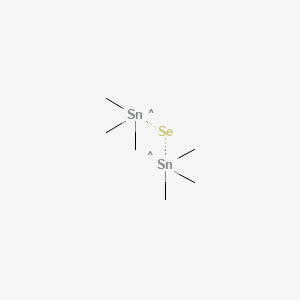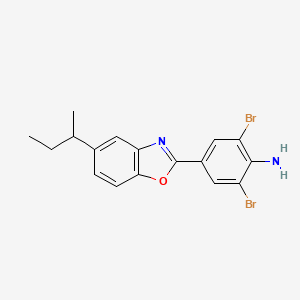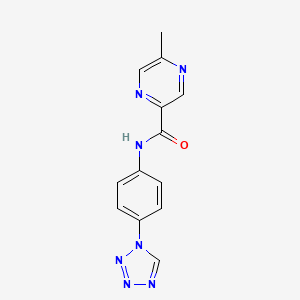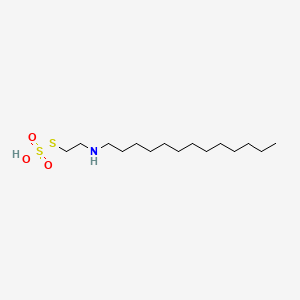
1-(2-Sulfosulfanylethylamino)tridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Sulfosulfanylethylamino)tridecane is a heterocyclic organic compound with the molecular formula C15H33NO3S2 and a molecular weight of 339.557 g/mol . This compound is characterized by the presence of a sulfosulfanyl group attached to an ethylamino chain, which is further connected to a tridecane backbone. It is primarily used in experimental and research settings .
Vorbereitungsmethoden
The synthesis of 1-(2-Sulfosulfanylethylamino)tridecane typically involves the reaction of tridecane with sulfosulfanyl and ethylamino groups under controlled conditions. . Industrial production methods would likely involve large-scale synthesis using similar techniques, optimized for yield and purity.
Analyse Chemischer Reaktionen
1-(2-Sulfosulfanylethylamino)tridecane undergoes various chemical reactions, including:
Oxidation: The sulfosulfanyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form simpler sulfur-containing compounds.
Substitution: The ethylamino group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Sulfosulfanylethylamino)tridecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Sulfosulfanylethylamino)tridecane involves its interaction with molecular targets through its sulfosulfanyl and ethylamino groups. These functional groups can participate in various biochemical pathways, including those involving sulfur metabolism and amino group interactions.
Vergleich Mit ähnlichen Verbindungen
1-(2-Sulfosulfanylethylamino)tridecane can be compared with other sulfur-containing compounds such as sulfonamides and sulfinamides. These compounds share similar functional groups but differ in their overall structure and reactivity. For example:
Sulfonamides: Contain a sulfonamide group (R-SO2-NH2) and are widely used as antibiotics.
Eigenschaften
CAS-Nummer |
929-41-9 |
|---|---|
Molekularformel |
C15H33NO3S2 |
Molekulargewicht |
339.6 g/mol |
IUPAC-Name |
1-(2-sulfosulfanylethylamino)tridecane |
InChI |
InChI=1S/C15H33NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-20-21(17,18)19/h16H,2-15H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
MDCFFJPIOHVMNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


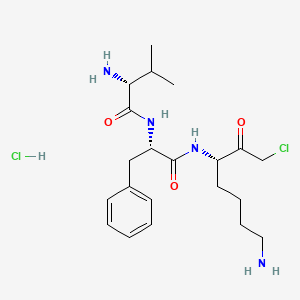
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
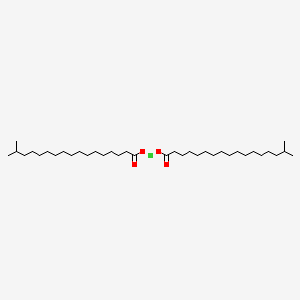
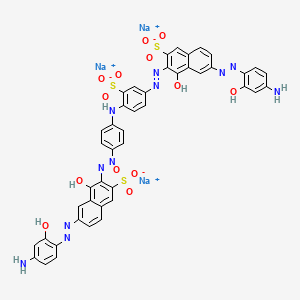
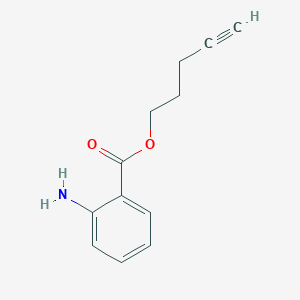
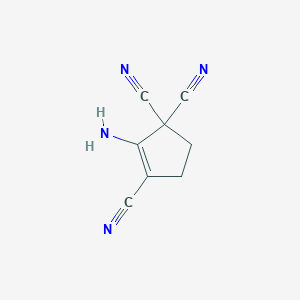
![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)
